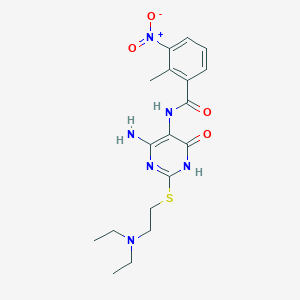
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyrazole moiety and an isopropylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole moiety, followed by its attachment to the piperazine ring. The isopropylsulfonyl group is then introduced through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It may be used as a tool compound to study biological pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds or π-π interactions with target proteins, while the isopropylsulfonyl group may enhance the compound’s solubility and bioavailability. The specific pathways involved depend on the biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(1H-pyrazol-1-yl)ethyl)piperazine: Lacks the isopropylsulfonyl group, which may affect its solubility and reactivity.
4-(isopropylsulfonyl)piperazine: Does not contain the pyrazole moiety, which may reduce its potential for specific interactions with biological targets.
Uniqueness
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine is unique due to the combination of the pyrazole and isopropylsulfonyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-propan-2-ylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S/c1-12(2)19(17,18)16-10-7-14(8-11-16)6-9-15-5-3-4-13-15/h3-5,12H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKYFPWKFSRAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCN(CC1)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2877170.png)
![2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2877172.png)


![3-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2877177.png)
![(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2877178.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2877179.png)
![1-[(4-fluorophenyl)methyl]-3-(2-methoxy-2-phenylbutyl)urea](/img/structure/B2877181.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2877183.png)
![4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2877184.png)


